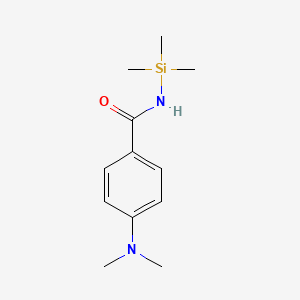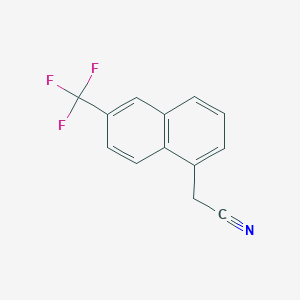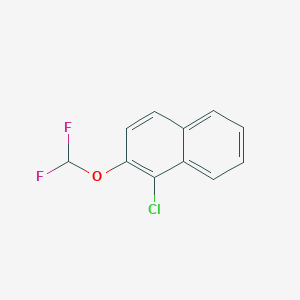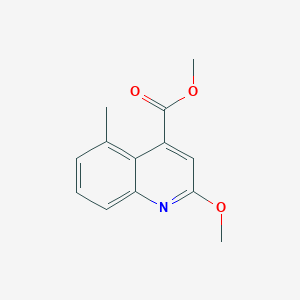![molecular formula C12H18BNO3 B11876434 {4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid CAS No. 577795-69-8](/img/structure/B11876434.png)
{4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a pyrrolidin-1-ylmethyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrrolidin-1-ylmethyl Intermediate: This step involves the reaction of pyrrolidine with a suitable alkylating agent to form the pyrrolidin-1-ylmethyl intermediate.
Attachment to the Phenyl Ring: The intermediate is then reacted with a phenylboronic acid derivative under conditions that facilitate the formation of the desired product. This often involves the use of a palladium catalyst and a base in an inert atmosphere.
Industrial Production Methods
Industrial production of (4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The methoxy and pyrrolidin-1-ylmethyl groups can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Aplicaciones Científicas De Investigación
(4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a molecular probe due to its ability to form stable complexes with diols and other biomolecules.
Medicine: Explored for its potential in drug discovery, particularly in the design of boron-containing drugs.
Industry: Used in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid primarily involves its role as a boronic acid reagent. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The methoxy and pyrrolidin-1-ylmethyl groups can influence the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the methoxy and pyrrolidin-1-ylmethyl groups, making it less versatile in certain reactions.
4-Methoxyphenylboronic Acid: Similar structure but lacks the pyrrolidin-1-ylmethyl group, affecting its reactivity.
3-(Pyrrolidin-1-ylmethyl)phenylboronic Acid: Lacks the methoxy group, which can influence its chemical properties.
Uniqueness
(4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is unique due to the presence of both methoxy and pyrrolidin-1-ylmethyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both academic research and industrial applications.
Propiedades
Número CAS |
577795-69-8 |
|---|---|
Fórmula molecular |
C12H18BNO3 |
Peso molecular |
235.09 g/mol |
Nombre IUPAC |
[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H18BNO3/c1-17-12-5-4-11(13(15)16)8-10(12)9-14-6-2-3-7-14/h4-5,8,15-16H,2-3,6-7,9H2,1H3 |
Clave InChI |
BGWPFLQTIWSNPG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)OC)CN2CCCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11876364.png)
![2-(5-Nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11876368.png)





![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B11876399.png)

![Methyl 2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate](/img/structure/B11876409.png)


![Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11876429.png)
